![molecular formula C18H16N2O5 B2475349 N-((3-(苯并[d][1,3]二氧杂环戊烯-5-基)-2-氧代恶唑烷-5-基)甲基)苯甲酰胺 CAS No. 954675-79-7](/img/structure/B2475349.png)

N-((3-(苯并[d][1,3]二氧杂环戊烯-5-基)-2-氧代恶唑烷-5-基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

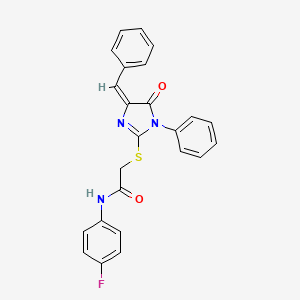

“N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)benzamide” is a complex organic compound that incorporates a benzo[d][1,3]dioxole subunit . This compound is part of a class of molecules that have been synthesized and studied for their potential applications in various fields .

Synthesis Analysis

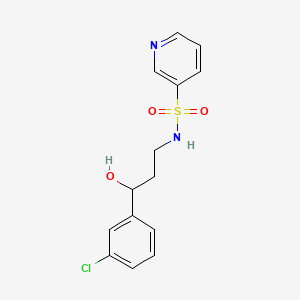

The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported in the literature . For instance, one method involves a simple condensation method using benzo[d][1,3]dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . Another method involves the reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol as a solvent .Molecular Structure Analysis

The molecular structure of compounds incorporating the benzo[d][1,3]dioxole subunit has been characterized using various spectroscopic techniques, such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . The crystal structure of these compounds has also been analyzed using single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving compounds with the benzo[d][1,3]dioxole subunit have been studied . For example, benzo[d][1,3]dioxole gathered pyrazole derivatives were synthesized by the reaction of chalcones with phenyl hydrazine . Additionally, novel benzo[d][1,3]dioxole incorporated diselenide was synthesized and then transformed into various synthetically important unsymmetrical monoselenides .Physical and Chemical Properties Analysis

The physical and chemical properties of compounds incorporating the benzo[d][1,3]dioxole subunit have been analyzed using various techniques . For instance, the thermal decomposition behavior of these compounds was studied by thermogravimetric analysis .科学研究应用

抗癌活性

基于文献报道的吲哚类化合物对各种癌细胞系的活性,设计了具有苯并[d][1,3]二氧杂环戊烯-5-基结构的化合物 . 这些化合物已被合成并评估了其对前列腺癌(LNCaP)、胰腺癌(MIA PaCa-2)和急性淋巴细胞白血病(CCRF-CEM)癌细胞系的抗癌活性 . 研究最终确定了对CCRF-CEM和MIA PaCa-2的IC 50值在328至644 nM范围内的化合物 .

致癌铅的检测

该化合物已用于通过可靠的电化学方法显著检测致癌重金属离子铅(Pb 2+) . 通过在GCE上沉积一层该化合物和导电聚合物基质Nafion(NF)来开发一种灵敏且选择性的Pb 2+传感器 . 根据校准曲线计算得出,该传感器对Pb 2+的灵敏度、LOQ和LOD分别为2220.0 pA μM −1 cm −2、320.0 mM和96.0 pM .

新型有机硒化合物的合成

据报道,已快速合成包含苯并[d][1,3]二氧杂环戊烯-5-基亚基的新型有机硒化合物 . 这些新合成的化合物已通过元素分析和各种光谱技术进行表征 .

未来方向

The future directions for research on “N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)benzamide” and similar compounds could include further exploration of their potential applications in various fields, such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . Additionally, further studies could focus on the synthesis of new derivatives and the investigation of their properties .

作用机制

Target of Action

The primary targets of this compound are microtubules and their component protein, tubulin . These are crucial structures in the cell, playing a vital role in cell division and intracellular transport. The compound’s interaction with these targets can have significant effects on cell function and viability.

Mode of Action

The compound interacts with its targets by modulating microtubule assembly . This is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure . The resulting changes can lead to a mitotic blockade and cell apoptosis .

Biochemical Pathways

The affected pathways primarily involve the cell cycle and apoptosis . By causing cell cycle arrest at the S phase, the compound disrupts normal cell division . This, coupled with the induction of apoptosis, leads to a decrease in the viability of cancer cells .

Pharmacokinetics

This rule predicts good bioavailability in humans for compounds that meet certain criteria related to molecular weight, hydrogen bond donors and acceptors, lipophilicity, and molar refractivity .

Result of Action

The compound’s action results in potent growth inhibition properties against various human cancer cell lines . For instance, it has been shown to have IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cancer cell lines . This indicates a strong antitumor activity.

属性

IUPAC Name |

N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5/c21-17(12-4-2-1-3-5-12)19-9-14-10-20(18(22)25-14)13-6-7-15-16(8-13)24-11-23-15/h1-8,14H,9-11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPZATPUBKHFFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-phenethyl-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2475266.png)

![N-(1,3-benzodioxol-5-yl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2475268.png)

![3-[[1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2475270.png)

![N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B2475272.png)